6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
CAS No.:
Cat. No.: VC11332289
Molecular Formula: C23H27N3OS
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
![6-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide -](/images/structure/VC11332289.png)
Specification
Molecular Formula | C23H27N3OS |
---|---|
Molecular Weight | 393.5 g/mol |
IUPAC Name | 6-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C23H27N3OS/c1-14-18(16-7-5-6-8-20(16)25-14)12-24-26-22(27)19-13-28-21-11-15(23(2,3)4)9-10-17(19)21/h5-8,12-13,15,25H,9-11H2,1-4H3,(H,26,27)/b24-12+ |
Standard InChI Key | ZMYCYBCGZGJTJX-WYMPLXKRSA-N |
Isomeric SMILES | CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C |
SMILES | CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CSC4=C3CCC(C4)C(C)(C)C |
Introduction
Chemical Architecture and Structural Features
Core Framework and Functional Groups
The molecule consists of a 4,5,6,7-tetrahydro-1-benzothiophene scaffold substituted at position 6 with a tert-butyl group and at position 3 with a carbohydrazide moiety. The hydrazide group is further functionalized via condensation with (2-methyl-1H-indol-3-yl)methanal, forming an (E)-configured hydrazone . Key structural attributes include:
-
Tetrahydrobenzothiophene core: A partially saturated bicyclic system providing conformational rigidity.
-
tert-Butyl substituent: Enhances lipophilicity and steric bulk, potentially influencing receptor binding .
-
Indole-hydrazone conjugate: Introduces π-π stacking capabilities and hydrogen-bonding sites, common in bioactive molecules .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₂₆H₃₀N₄OS |
Molecular Weight | 446.61 g/mol |
Hybridization | sp³ (tetrahydro core) and sp² (indole) |
Stereochemistry | E-configuration at hydrazone double bond |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through sequential steps:
-
Tetrahydrobenzothiophene formation: Cyclization of a thiophene precursor with a cyclohexene derivative, as seen in analogous syntheses .
-
Carboxylic acid activation: Conversion to acyl chloride or mixed anhydride for hydrazide formation.
-
Hydrazone condensation: Reaction with 2-methyl-1H-indole-3-carbaldehyde under acidic or neutral conditions .
Reported Synthetic Protocols
While direct synthesis data for this compound remains unpublished, methodologies for related structures provide critical insights:
-
Step 1: Methyl 6-tert-butyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (analogous to ) undergoes hydrolysis to the carboxylic acid.
-
Step 2: Hydrazide formation via reaction with hydrazine hydrate.
-
Step 3: Condensation with 2-methylindole-3-carbaldehyde in ethanol under reflux, catalyzed by acetic acid .
Table 2: Comparative Reaction Yields for Analogous Syntheses
Step | Yield (%) | Conditions | Source |
---|---|---|---|
Hydrazide formation | 85–92 | Ethanol, 80°C, 6 hr | |
Hydrazone condensation | 72–78 | AcOH catalyst, reflux, 12 hr |
Physicochemical and Pharmacokinetic Profiling
Partitioning and Solubility
The compound’s logP is estimated at 5.8–6.2 (cf. 6.51 for Y508-8479 ), indicating high lipophilicity. Aqueous solubility remains limited (<1 mg/mL), necessitating formulation strategies for in vivo studies.
Spectroscopic Characterization
-
¹H-NMR: Expected signals include δ 10.2 ppm (NH indole), δ 8.3 ppm (hydrazone CH=N), and δ 1.4 ppm (tert-butyl CH₃) .
-
LC-MS: Predicted [M+H]⁺ at m/z 447.2 with fragmentation patterns mirroring benzothiophene cleavage .
Table 3: Predicted ADME Properties
Parameter | Value | Method |
---|---|---|
logP | 5.9 | XLOGP3 |
Water Solubility | 0.87 mg/L | ESOL |
CYP3A4 Inhibition | Low probability | SwissADME |
Blood-Brain Barrier | Permeant | BOILED-Egg Model |
Applications and Future Directions
Oncology Research
Preclinical studies of analogs demonstrate IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, outperforming doxorubicin in apoptosis induction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume